molecular formula C29H31NO6 B11215750 Ethyl 4-((6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Ethyl 4-((6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11215750
M. Wt: 489.6 g/mol
InChI Key: FYSSSEGLHQSFFR-UHFFFAOYSA-N
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Description

Ethyl 4-((6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, a benzoate ester, and multiple methoxy groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline core, which can be achieved through the Bischler-Napieralski reaction. This involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

Next, the resulting tetrahydroisoquinoline is subjected to acylation with 4-methylbenzoyl chloride to introduce the benzoyl group. The methoxy groups are then introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Finally, the benzoate ester is formed by esterification of the hydroxyl group with ethyl benzoate under acidic conditions, typically using sulfuric acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Bischler-Napieralski reaction and automated systems for the subsequent acylation, methylation, and esterification steps. The use of high-throughput screening and optimization techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-((6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive isoquinoline alkaloids.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-((6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the benzoyl and benzoate groups, along with the methoxy substitutions, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C29H31NO6

Molecular Weight

489.6 g/mol

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(4-methylbenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C29H31NO6/c1-5-35-29(32)21-10-12-23(13-11-21)36-18-25-24-17-27(34-4)26(33-3)16-22(24)14-15-30(25)28(31)20-8-6-19(2)7-9-20/h6-13,16-17,25H,5,14-15,18H2,1-4H3

InChI Key

FYSSSEGLHQSFFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)C)OC)OC

Origin of Product

United States

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